molecular formula C11H14O B12325864 Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)-

Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)-

Cat. No.: B12325864
M. Wt: 162.23 g/mol
InChI Key: DLSYQCLRLSWCDC-GXSJLCMTSA-N
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Description

Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)-, also known as alpha-methylbenzyl alcohol, is an organic compound with the molecular formula C10H12O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)- can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a suitable reducing agent. For example, the reduction of alpha-methylbenzyl ketone with sodium borohydride (NaBH4) in methanol can yield the desired alcohol. The reaction is typically carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)- undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Alpha-methylbenzyl ketone or alpha-methylbenzoic acid.

    Reduction: Hydrocarbons such as alpha-methylbenzene.

    Substitution: Alpha-methylbenzyl chloride.

Scientific Research Applications

Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)- has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s chiral nature allows it to interact selectively with enzymes and receptors, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: Similar structure but lacks the alpha-methyl group.

    Phenylethanol: Similar structure but has an ethyl group instead of a propenyl group.

    Alpha-phenylethanol: Similar structure but lacks the propenyl group.

Uniqueness

Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)- is unique due to its specific chiral configuration and the presence of the propenyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it valuable in various applications.

Biological Activity

Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)-, also known as α-methylbenzyl alcohol , is a compound with significant biological activity. This article reviews its pharmacological properties, toxicity, and potential applications based on diverse research findings.

  • Chemical Formula : C11H14O
  • Molecular Weight : 162.228 g/mol
  • CAS Number : 103882-41-3
  • IUPAC Name : Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)-

Pharmacological Effects

Benzenemethanol exhibits various biological activities that can impact human health and environmental safety. Key findings include:

  • Neurotoxicity :
    • High doses of benzenemethanol have been associated with neurotoxic effects in animal studies. For instance, rats administered 800 mg/kg body weight/day showed staggering and respiratory difficulties, alongside pathological lesions in the brain and other organs .
    • The NOAEL (No Observed Adverse Effect Level) for neurotoxicity was established at 200 mg/kg bw/day for mice and 400 mg/kg bw/day for rats .
  • Respiratory Effects :
    • Inhalation studies indicate that exposure to high concentrations (up to 4178 mg/m³) resulted in transient clinical signs such as slight bradypnoea and irritant effects on the upper respiratory tract, but no lasting damage was observed .
  • Toxicity Profile :
    • The median lethal concentration (LC50) for benzenemethanol was found to be greater than 4178 mg/m³ in rats, indicating a relatively low acute toxicity level under controlled conditions .

Study on Premature Infants

A notable case study reported serious adverse effects in premature infants who received intravenous medications containing benzyl alcohol, including central nervous system dysfunction and fatalities occurring between 6 to 46 days post-administration. This highlights the critical need for caution in using benzenemethanol in medical formulations for vulnerable populations .

Chronic Toxicity Assessment

A chronic toxicity study involving B6C3F1 mice and F344/N rats revealed no significant effects on body weight gain or clinically observable signs throughout the duration of the study when administered lower doses (0, 100, or 200 mg/kg bw/day) . However, the study noted increased mortality primarily due to gavage-related complications rather than direct chemical toxicity.

Comparative Toxicity Data

Study TypeOrganismDose (mg/kg bw/day)Observed EffectsNOAEL
Acute ToxicityRats>4178 (inhalation)Transient respiratory irritationN/A
NeurotoxicityRats800Staggering, lethargy, brain lesions400
Chronic ToxicityMice/Rats0, 100, 200 (mice), 0, 200, 400 (rats)No significant effects observed200 (mice), 400 (rats)

Environmental Impact

The environmental implications of benzenemethanol include its potential as a precursor in illicit drug synthesis as noted by regulatory bodies. Its classification within lists of chemicals frequently used in illegal activities emphasizes the need for stringent monitoring and control measures to mitigate risks associated with its misuse .

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(1R,2S)-2-methyl-1-phenylbut-3-en-1-ol

InChI

InChI=1S/C11H14O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h3-9,11-12H,1H2,2H3/t9-,11+/m0/s1

InChI Key

DLSYQCLRLSWCDC-GXSJLCMTSA-N

Isomeric SMILES

C[C@@H](C=C)[C@H](C1=CC=CC=C1)O

Canonical SMILES

CC(C=C)C(C1=CC=CC=C1)O

Origin of Product

United States

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